molecular formula C15H19N3OS B5634087 2-(1H-benzimidazol-2-ylthio)-N-cyclohexylacetamide

2-(1H-benzimidazol-2-ylthio)-N-cyclohexylacetamide

Cat. No. B5634087
M. Wt: 289.4 g/mol
InChI Key: ICBBNQAYMAFPQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of novel benzimidazole derivatives, including structures related to 2-(1H-benzimidazol-2-ylthio)-N-cyclohexylacetamide, involves multi-step organic reactions. A common approach involves the reaction of amines with 2-chloroacetyl chloride followed by interaction with thiobenzimidazole to yield the corresponding products with high yields (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been characterized through techniques like IR, NMR (1H and 13C), and HRMS, revealing detailed insights into the molecular geometry and intermolecular interactions within crystals. Single-crystal X-ray diffraction analysis confirms the structure, supported by DFT calculations and Hirshfeld surface analysis, providing a comprehensive understanding of the molecular framework and electronic properties (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclodesulfurization and alkylation, to form a wide range of compounds with potential biological activities. The versatility in chemical reactions allows for the modification and functionalization of the benzimidazole core, leading to compounds with varied biological and physical properties (Janssens et al., 1985).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications in the benzimidazole core or the introduction of different substituents can significantly alter these properties, impacting their applications and effectiveness in various domains (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity constants (pKa), are crucial for understanding their behavior in biological systems and reactions. Studies determining the pKa values of benzimidazole derivatives help in predicting their protonation states under different pH conditions, which is vital for their application in drug design and other chemical processes (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with . For example, some benzimidazole derivatives are known to interact with DNA, potentially causing cytotoxic effects .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their structure and the specific compound . Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others are research chemicals and may not have well-established safety profiles .

Future Directions

The study of benzimidazole derivatives is a very active field of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the benzimidazole scaffold .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBBNQAYMAFPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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